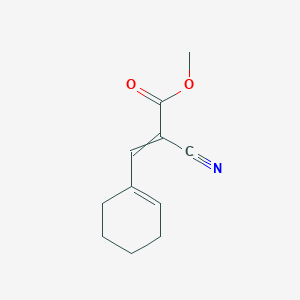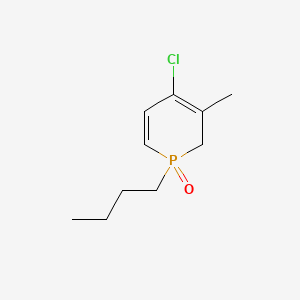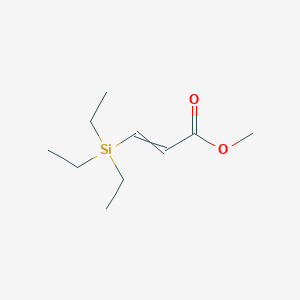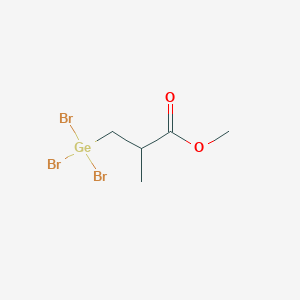![molecular formula C2Cl6O2 B14330862 Trichloro[(trichloromethyl)peroxy]methane CAS No. 111005-89-1](/img/structure/B14330862.png)
Trichloro[(trichloromethyl)peroxy]methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro[(trichloromethyl)peroxy]methane is an organochlorine compound characterized by the presence of both trichloromethyl and peroxy groups. This compound is known for its significant reactivity and is used in various chemical processes and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trichloro[(trichloromethyl)peroxy]methane typically involves the chlorination of organic precursors under controlled conditions. One common method is the reaction of trichloromethane with chlorine gas in the presence of ultraviolet light, which facilitates the formation of the peroxy linkage.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are conducted in specialized reactors where temperature, pressure, and light exposure are carefully controlled to ensure the desired product yield and purity.
化学反应分析
Types of Reactions
Trichloro[(trichloromethyl)peroxy]methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to simpler chlorinated compounds.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated derivatives and peroxy compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Trichloro[(trichloromethyl)peroxy]methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its reactivity with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of trichloro[(trichloromethyl)peroxy]methane involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The peroxy group is particularly reactive, facilitating oxidation reactions and the formation of reactive oxygen species.
相似化合物的比较
Similar Compounds
Trichloromethane (Chloroform): A common solvent with similar chlorinated structure.
Trichloroacetic Acid: Known for its strong acidity due to the presence of the trichloromethyl group.
Trichloromethanesulfonic Acid: Another strong acid with similar functional groups.
Uniqueness
Trichloro[(trichloromethyl)peroxy]methane is unique due to the presence of both trichloromethyl and peroxy groups, which confer distinct reactivity and chemical properties. This dual functionality makes it valuable in various chemical processes and applications.
属性
CAS 编号 |
111005-89-1 |
|---|---|
分子式 |
C2Cl6O2 |
分子量 |
268.7 g/mol |
IUPAC 名称 |
trichloro(trichloromethylperoxy)methane |
InChI |
InChI=1S/C2Cl6O2/c3-1(4,5)9-10-2(6,7)8 |
InChI 键 |
NDHYXZCDTGNTSM-UHFFFAOYSA-N |
规范 SMILES |
C(OOC(Cl)(Cl)Cl)(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)



![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)

![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)

![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)

![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
